molecular formula C18H17N3O3 B2506334 N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1030125-87-1

N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2506334
CAS No.: 1030125-87-1
M. Wt: 323.352
InChI Key: OFIBABRUMNVVHG-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a quinazoline moiety, which is known for its presence in various biologically active compounds. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinazoline derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known drugs.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with formamide under acidic conditions.

    Etherification: The quinazoline core is then subjected to etherification with 2-chloroacetic acid or its derivatives in the presence of a base like potassium carbonate to form the quinazoline-oxy-acetic acid intermediate.

    Amidation: The final step involves the reaction of the intermediate with 4-methoxyaniline under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The quinazoline ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Hydroxy or carbonyl derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted acetamides with different functional groups.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-[(2-quinazolin-4-yl)oxy]acetamide: Lacks the methyl group on the quinazoline ring.

    N-(4-hydroxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide: Has a hydroxy group instead of a methoxy group.

    N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)thio]acetamide: Contains a thioether linkage instead of an ether linkage.

Uniqueness

N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is unique due to the specific combination of the methoxyphenyl group and the methylquinazoline moiety, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-19-16-6-4-3-5-15(16)18(20-12)24-11-17(22)21-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIBABRUMNVVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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